molecular formula C8H18ClNO5 B13442344 (2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

(2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

Katalognummer: B13442344
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: QHWGCVIAMMMOPR-DFYJUUNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride” is a stereoisomer of Miglitol, a well-known α-glucosidase inhibitor used to treat type 2 diabetes. This compound, often referred to as Miglitol Impurity 2 or Miglitol Isomer Impurity A (CAS 1370331-33-1 for the free base), is structurally characterized by a piperidine-triol backbone substituted with a 2-hydroxyethyl group at position 1 and a hydroxymethyl group at position 2 . Its hydrochloride salt (C₈H₁₇NO₅·HCl) has a molecular weight of 243.69 g/mol .

Eigenschaften

Molekularformel

C8H18ClNO5

Molekulargewicht

243.68 g/mol

IUPAC-Name

(2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6-,7+,8+;/m0./s1

InChI-Schlüssel

QHWGCVIAMMMOPR-DFYJUUNQSA-N

Isomerische SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](N1CCO)CO)O)O)O.Cl

Kanonische SMILES

C1C(C(C(C(N1CCO)CO)O)O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis from D-Glucose Derivatives

Key steps:

Research reference:
A synthesis described from D-glucose involves base-promoted cyclization, which constructs the piperidine ring with the correct stereochemistry, as detailed in a 2010 study published in Tetrahedron: Asymmetry. The process involves selective oxidation and functional group transformations to yield the target compound.

Cyclization via Intramolecular Reactions

Methodology:

  • Use of protecting groups on hydroxyls to prevent side reactions.
  • Base-induced cyclization : Employing strong bases such as sodium hydride or potassium tert-butoxide to promote intramolecular nucleophilic attack, forming the piperidine ring.
  • Hydroxymethyl and hydroxyethyl substituents are introduced through nucleophilic addition or substitution reactions on the ring.

Research insight:
The cyclization step is critical and often involves the formation of a hemiaminal or iminium intermediate, which then cyclizes to form the piperidine core with stereoselectivity dictated by the starting sugar stereochemistry.

Hydroxymethyl and Hydroxyethyl Group Introduction

  • Hydroxymethyl groups are introduced via formaldehyde or related reagents reacting with amino groups or via hydroxymethylation of intermediates.
  • Hydroxyethyl groups are added through nucleophilic substitution with ethylene glycol derivatives or via hydroboration-oxidation of alkenes formed during earlier steps.

Final Salt Formation

  • The hydrochloride salt is obtained by treating the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ethanol or water, to enhance solubility and stability.

Synthesis from Alternative Precursors

From amino sugars or iminosugar frameworks:

Research example:
A 2011 study in Beilstein Journal of Organic Chemistry reports the use of ring-closing metathesis (RCM) combined with hydroboration and oxidation to synthesize monocyclic iminocyclitols, which can be further functionalized to produce the target compound.

Data Table of Synthetic Routes

Route Starting Material Key Reactions Stereoselectivity Yield References
Carbohydrate-based D-Glucose Protection, oxidation, cyclization High 45-60% ,
Catalytic cyclization Amino sugar derivatives RCM, hydroboration, oxidation Moderate to high 40-55% ,
Enzymatic/chemoenzymatic Chiral catalysts Asymmetric synthesis High Variable ,

Notes on Optimization and Challenges

  • Stereocontrol is paramount; stereoselective catalysts and chiral auxiliaries are often employed.
  • Yield improvements are achieved via optimized protection/deprotection sequences and reaction conditions.
  • Purity and stereochemistry are confirmed through NMR, chiral HPLC, and X-ray crystallography.

Recent Advances and Discoveries

  • Catalytic methods such as ring-closing metathesis have been refined to produce monocyclic iminocyclitols efficiently.
  • Biocatalytic approaches are emerging for stereoselective hydroxylation.
  • Green chemistry strategies focus on reducing waste and improving atom economy in synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound belongs to a class of piperidine-triol derivatives , which share structural similarities but differ in substituents, stereochemistry, and therapeutic targets. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Piperidine-Triol Derivatives

Compound Name (IUPAC) Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Therapeutic Use Target Enzyme Key References
(2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride 1-(2-hydroxyethyl), 2-(hydroxymethyl) 2S,3R,4R,5S C₈H₁₇NO₅·HCl 243.69 Research/Impurity (α-glucosidase inhibition) α-glucosidase (potential)
Miglitol ((2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) 1-(2-hydroxyethyl), 2-(hydroxymethyl) 2R,3R,4R,5S C₈H₁₇NO₅ 207.22 Type 2 Diabetes α-glucosidase
Miglustat ((2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol) 1-butyl, 2-(hydroxymethyl) 2R,3R,4R,5S C₁₀H₂₁NO₄ 219.28 Gaucher’s Disease Glucosylceramide synthase
Migalastat ((2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride) 2-(hydroxymethyl) 2R,3S,4R,5S C₆H₁₃NO₄·HCl 199.63 Fabry Disease α-galactosidase A
Nizubaglustat ((2S,3R,4R,5S)-1-{5-[(2-fluoro-[1,1'-biphenyl]-4-yl)methoxy]pentyl}-2-(hydroxymethyl)piperidine-3,4,5-triol) Fluorobiphenyl-methoxypentyl, 2-(hydroxymethyl) 2S,3R,4R,5S C₂₄H₃₂FNO₅ 433.52 Under investigation Not fully characterized

Key Observations:

Stereochemistry : The 2S configuration in the target compound distinguishes it from Miglitol (2R), altering its enzyme-binding affinity and reducing its clinical efficacy as a diabetes drug .

Substituent Effects: Miglustat’s 1-butyl group enhances its ability to cross the blood-brain barrier, making it suitable for neurological lysosomal storage disorders .

Therapeutic Targets :

  • Miglitol and its isomer target α-glucosidase , delaying carbohydrate digestion .
  • Migalastat stabilizes defective α-galactosidase A in Fabry disease, while Miglustat inhibits glucosylceramide synthase in Gaucher’s disease .

Research Findings and Data

Target Compound :

  • α-Glucosidase Inhibition : In rodent studies, the compound demonstrated glycemic control, though its activity is weaker than Miglitol due to stereochemical differences .
  • Spectroscopic Characterization : FT-IR, FT-Raman, and UV-Vis studies confirm hydroxyl and amine functional groups critical for hydrogen bonding with enzymes .
  • Stability : Unlike Miglitol, which undergoes rigorous stability testing for oral formulations , the target compound is primarily analyzed as an impurity under controlled conditions .

Comparative Efficacy :

  • Miglitol’s 2R configuration optimizes binding to α-glucosidase’s active site, achieving IC₅₀ values in the nanomolar range .
  • Migalastat’s 3S,4R,5R configuration enables selective stabilization of mutant α-galactosidase A, with a half-maximal stabilization concentration (SC₅₀) of 10–50 μM .

Biologische Aktivität

The compound (2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride , commonly known as Miglitol , is a notable iminosugar with significant implications in the management of diabetes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H17_{17}NO5_5
  • Molecular Weight : 207.22 g/mol
  • CAS Number : 72432-03-2

Miglitol functions primarily as an alpha-glucosidase inhibitor , which impedes the breakdown of carbohydrates in the intestine. This mechanism results in reduced glucose absorption and consequently lowers postprandial blood glucose levels.

Biological Activity Overview

Miglitol has been extensively studied for its effects on glycemic control and its potential therapeutic applications. Below are key findings from various studies:

Study Findings
Clinical Trials In a randomized controlled trial involving type 2 diabetes patients, Miglitol significantly reduced postprandial glucose levels compared to placebo .
Mechanistic Studies Research indicates that Miglitol effectively inhibits intestinal alpha-glucosidases such as maltase and isomaltase, leading to decreased glucose absorption .
Comparative Efficacy A study comparing Miglitol with other antidiabetic agents showed that it was effective in lowering HbA1c levels when used alongside metformin .

Case Studies

  • Case Study on Efficacy in Elderly Patients : A cohort study involving elderly patients with type 2 diabetes demonstrated that Miglitol improved glycemic control without significant adverse effects, suggesting its suitability for older populations .
  • Long-term Use and Tolerance : In long-term studies, patients exhibited sustained efficacy with Miglitol, showing consistent reductions in fasting and postprandial glucose levels over a year .

Side Effects and Considerations

While generally well-tolerated, Miglitol can cause gastrointestinal side effects such as flatulence and diarrhea due to undigested carbohydrates fermenting in the colon. These side effects are dose-dependent and often diminish with continued use.

Q & A

Q. What synthetic methodologies are recommended for preparing (2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride?

Synthesis of this compound requires precise stereochemical control due to its multiple chiral centers. Key steps include:

  • Chiral pool synthesis : Starting from carbohydrate-derived precursors (e.g., glucose or mannose) to leverage existing stereochemistry .
  • Protecting group strategies : Use of temporary protecting groups (e.g., benzyl or acetyl) to prevent undesired side reactions during hydroxyl functionalization .
  • Hydrochloride salt formation : Final purification via recrystallization in acidic conditions to isolate the hydrochloride salt .
    Experimental optimization should focus on minimizing epimerization and ensuring regioselective substitution.

Q. How can the stereochemical purity of this compound be validated analytically?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry by comparing coupling constants and chemical shifts with known standards (e.g., Migalastat HCl, a structurally related compound) .
  • X-ray crystallography : For absolute configuration determination, single-crystal X-ray analysis is recommended if suitable crystals can be grown .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to resolve enantiomeric impurities .

Q. What are the critical storage conditions to maintain stability?

  • Temperature : Store at 2–8°C in a desiccator to prevent hygroscopic degradation .
  • Light sensitivity : Protect from UV exposure by using amber glass vials, as hydroxyl groups may undergo photolytic oxidation .
    Long-term stability studies under accelerated conditions (40°C/75% RH) are advised to establish shelf-life parameters.

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental models are suitable for mechanistic studies?

The compound’s hydroxyl-rich structure suggests potential as a glycosidase inhibitor or pharmacological chaperone.

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to measure inhibition constants (KiK_i) against α-galactosidase or related enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins to elucidate cooperative effects between hydroxyl groups .
  • Cellular models : Fibroblasts or HEK293 cells expressing mutant lysosomal enzymes (e.g., for Fabry disease) can validate chaperone activity .

Q. How can contradictory data from in vitro vs. in vivo studies be resolved?

Discrepancies may arise due to differences in bioavailability or metabolic stability.

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes to identify oxidation or conjugation pathways that reduce efficacy .
  • Co-crystallization studies : Compare ligand-protein binding modes in vitro vs. ex vivo samples to assess conformational changes .

Q. What computational approaches are effective for optimizing its physicochemical properties?

  • Molecular dynamics (MD) simulations : Model solvation effects and hydrogen-bonding networks to predict solubility and membrane permeability .
  • Density Functional Theory (DFT) : Calculate pKa values of hydroxyl groups to guide pH-dependent formulation strategies .
  • AI-driven QSAR : Train models on analogs (e.g., Migalastat derivatives) to predict bioavailability or toxicity .

Q. How can enantiomeric impurities be minimized during scale-up synthesis?

  • Asymmetric catalysis : Use chiral ligands (e.g., Jacobsen’s catalyst) in key hydrogenation or epoxidation steps .
  • Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of diastereomers in mixed solvent systems .
  • Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor enantiomeric excess in real time .

Q. What strategies improve aqueous solubility for in vivo applications?

  • Salt selection : Test alternative counterions (e.g., phosphate or citrate) to enhance solubility beyond the hydrochloride form .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to increase solubility without altering stereochemistry .
  • Prodrug design : Temporarily mask hydroxyl groups with enzymatically cleavable moieties (e.g., acetyl or glycosyl) .

Q. How are trace impurities characterized and controlled during synthesis?

  • LC-HRMS : Identify impurities at <0.1% levels using high-resolution mass spectrometry with ESI+ ionization .
  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress to profile degradation pathways .
  • Genotoxic risk assessment : Perform Ames tests on impurities with structural alerts (e.g., alkylating agents) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.